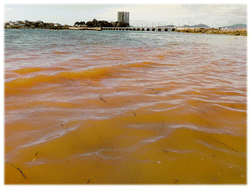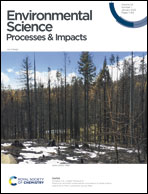Red tides in the Galician rías: historical overview, ecological impact, and future monitoring strategies†
Environmental Science: Processes & Impacts Pub Date: 2023-11-07 DOI: 10.1039/D3EM00296A
Abstract
The Galician rías (NW Iberia, Spain) are coastal embayments at the northern boundary of the Canary Current upwelling system. Their favourable conditions for phytoplankton growth turn them into a suitable area for the development of aquaculture activities and a site of most of the national shellfish production. Phytoplankton blooms, a natural phenomenon inside the rías, under certain conditions eventually lead to seawater discolourations (colloquially known as “red tides”). Because of their transient nature, available records derive mainly from opportunistic samplings or casual observations, and are scattered in the literature. As a rule of thumb, red tides in the NW Iberian Peninsula are of non-toxic nature and are not systematically monitored. However, in recent years striking exceptions such as those of the toxic dinoflagellate Alexandrium minutum, a producer of paralytic shellfish toxins, have been registered. The present study goes through a historical overview of red tides in the Galician rías, describing their colouring, responsible organisms, seasonal and geographical occurrence, and their association with other features (harmful algal blooms, biotoxins and shellfish harvesting closures, bioluminescence, etc.), ending with social challenges and proposals for improving the monitoring of red tides in the future.


Recommended Literature
- [1] Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes†
- [2] Synthesis of photo-luminescent Zn(ii) Schiff base complexes and its derivative containing Pd(ii) moiety
- [3] Back cover
- [4] The use of in situ and ex situ techniques for the study of the formation mechanism of mesoporous silica formed with non-ionic triblock copolymers†
- [5] Label-free, resettable, and multi-readout logic gates based on chemically induced fluorescence switching of gold nanoclusters†
- [6] NIR-emissive iridium(iii) corrole complexes as efficient singlet oxygen sensitizers†
- [7] Carbon capture from corn stover ethanol production via mature consolidated bioprocessing enables large negative biorefinery GHG emissions and fossil fuel-competitive economics†
- [8] Host–guest binding in water, salty water, and biofluids: general lessons for synthetic, bio-targeted molecular recognition
- [9] Solvent and ligand partition reaction pathways in nickel-mediated carboxylation of methylenecyclopropanes
- [10] In situ-grown Co3S4 sheet-functionalized metal–organic framework via surface engineering as a HER catalyst in alkaline media†

Journal Name:Environmental Science: Processes & Impacts
Research Products
-
N-Allyl-2,2,2-trifluoroacetamide
CAS no.: 383-65-3
-
CAS no.: 452-68-6
-
4-(Trifluoromethoxy)benzoic acid
CAS no.: 330-12-1
-
CAS no.: 119-61-9
-
CAS no.: 514-78-3
-
CAS no.: 3724-19-4
-
CAS no.: 331-25-9
-
CAS no.: 118-91-2









